3-Fluoro-5,10-dihydroindeno[1,2-b]indole
Description
Properties
Molecular Formula |
C15H10FN |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
3-fluoro-5,10-dihydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H10FN/c16-10-6-5-9-7-13-11-3-1-2-4-14(11)17-15(13)12(9)8-10/h1-6,8,17H,7H2 |
InChI Key |
CMZXODKBGOUUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of 5,10-dihydroindeno[1,2-b]indole exhibit significant antioxidant properties. A study highlighted that these compounds demonstrate superior antioxidative capabilities compared to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol (vitamin E) . The compound's ability to scavenge free radicals is crucial for its potential application in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 5,10-Dihydroindeno[1,2-b]indole | <4 |
| BHT | 1.2 |
| α-Tocopherol | 10 |
Anticancer Properties
3-Fluoro-5,10-dihydroindeno[1,2-b]indole has been studied for its anticancer effects. Findings suggest that this compound can disrupt the intracellular microtubule network, arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner . Such mechanisms are critical for developing new cancer therapies targeting cell division.
Case Study: Mechanism of Action
- Cell Cycle Arrest : The compound effectively halts the progression of cancer cells through the G2/M checkpoint.
- Induction of Apoptosis : It triggers programmed cell death through specific cellular signaling pathways.
Interaction with Biological Targets
The interaction of this compound with various biological targets has been a focus of research. Studies have shown that it affects carbonic anhydrase isoforms, which play a role in numerous physiological processes including pH regulation and ion transport . This interaction could lead to therapeutic applications in conditions where these enzymes are dysregulated.
Biological Targets Overview
| Target | Role in Physiology | Potential Application |
|---|---|---|
| Carbonic Anhydrase Isoforms | pH regulation, ion transport | Treatment of metabolic disorders |
Synthesis and Characterization
The synthesis of this compound involves advanced organic chemistry techniques that allow for the modification of its structure to enhance biological activity. Recent advancements in synthetic methodologies have improved yields and reduced reaction times for producing this compound .
Synthesis Methodology
- Ultrasound Irradiation : A novel approach that enhances reaction efficiency.
- C-H Activation Techniques : Employed to facilitate the formation of indeno[1,2-b]indole structures.
Broader Implications in Medicinal Chemistry
The unique structural characteristics of this compound position it as a promising candidate for further research into new pharmacological agents. Its diverse biological activities suggest potential applications beyond cancer therapy, including antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Superacid-mediated methods (e.g., Friedel-Crafts/Fischer indole cascade) enable rapid access to analogs with tertiary/quaternary centers (e.g., 10-phenyl derivatives) .
- Steric Effects : Bulky substituents (e.g., 10-phenyl) are critical in polymer catalysis, whereas smaller groups (e.g., 8-CH₃) optimize ligand geometry for metallocene complexes .
Mechanistic Insights :
Physicochemical and Electronic Properties
- Fluorine’s Impact: The 3-fluoro group in 4n increases polarity and metabolic stability compared to non-halogenated analogs. This aligns with observations that fluorinated drugs resist efflux pumps .
Q & A
Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in fluorinated indenoindole libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
